Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate
Description
Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate is a synthetic organic compound featuring a benzoate ester backbone with a 5-methoxy substituent and a complex amide-linked side chain. The structure includes a methyl ester at the benzoate’s carboxyl group, a methoxy group at position 5, and a secondary amine at position 2 connected to a 2-oxoethyl moiety. This ethyl chain terminates in a tertiary amide bond with a 1-cyanocyclopentyl group.
Properties
IUPAC Name |
methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-23-12-5-6-14(13(9-12)16(22)24-2)19-10-15(21)20-17(11-18)7-3-4-8-17/h5-6,9,19H,3-4,7-8,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXCJSYGNBCENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC(=O)NC2(CCCC2)C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 1-cyanocyclopentylamine with an oxoethyl derivative under controlled conditions to form the intermediate product. This intermediate is then reacted with a methoxybenzoate derivative to yield the final compound. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., halogens, amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Methyl 2-(2-methoxy-2-oxoethyl)-5-(((3-methoxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)amino)methyl)-benzoate (Compound 89, )
- Core Structure: Shares the benzoate ester and methoxy substituent but incorporates an anthracene-derived moiety instead of the cyanocyclopentyl group.
- Synthesis: Prepared via a general procedure involving coupling of methyl 5-(aminomethyl)-2-(2-methoxy-2-oxoethyl)benzoate with an anthracene derivative, yielding a 70% product after flash column chromatography (pentane:EtOAc 7:3) .
Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate ()
- Core Structure: Features a chloro substituent and a methoxy-oxoethyl side chain instead of the cyanocyclopentyl-amide group.
- Chemical Formula: C₁₇H₁₆ClNO₄, differing from the target compound’s estimated formula (C₁₈H₂₂N₄O₄).
- Functional Groups: Lacks the tertiary amide linkage but retains the benzoate ester and aminoethyl bridge, highlighting versatility in modifying pharmacokinetic properties.
Functional Group and Substituent Analysis
Key Observations:
- Steric Effects: The cyanocyclopentyl group in the target compound likely reduces solubility in polar solvents compared to the anthracene (Compound 89) or chloro (Compound ) analogs.
- Electron Effects: The chloro group in enhances electrophilicity, whereas the cyanocyclopentyl group may stabilize the amide bond via electron withdrawal.
Analytical and Purity Considerations
- Methylclonazepam () : While structurally distinct (a benzodiazepine), its analytical report emphasizes the importance of purity assessments for structurally complex amines. Techniques like HPLC or NMR, as implied in and , could be critical for characterizing the target compound’s stability and impurities.
Biological Activity
Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate is a complex organic compound with significant biological activity. This article explores its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Cyanocyclopentyl group : This moiety is believed to contribute to the compound's interaction with biological targets.
- Oxoethyl group : This functional group may enhance the compound's reactivity and biological activity.
- Methoxybenzoate moiety : This part of the molecule can influence pharmacokinetics and bioavailability.
The IUPAC name for this compound is this compound, with a molecular formula of and a molecular weight of approximately 345.37 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that this compound may modulate pathways related to:
- Cell growth : By influencing cell proliferation signals, it may have implications in cancer therapy.
- Apoptosis : The compound could potentially induce programmed cell death in cancerous cells.
Research indicates that it may act as a TGF-β receptor inhibitor, which is significant in managing fibrosis and certain cancers .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, leading to reduced cell viability .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The observed effects suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
